

# JBSNF-000028 Demonstrates High Selectivity for NNMT Over Other Methyltransferases

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Compound of Interest		
Compound Name:	JBSNF-000028 free base	
Cat. No.:	B12391307	Get Quote

JBSNF-000028, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), exhibits a highly selective inhibition profile, showing minimal activity against a panel of other methyltransferases and related metabolic targets. This specificity suggests a lower potential for off-target effects, making it a promising candidate for further investigation in metabolic disorders.

JBSNF-000028 is a small molecule inhibitor that has demonstrated significant potency against NNMT from various species, with IC50 values of 0.033  $\mu$ M for human NNMT (hNNMT), 0.19  $\mu$ M for monkey NNMT (mkNNMT), and 0.21  $\mu$ M for mouse NNMT (mNNMT)[1][2][3]. Its efficacy has been further confirmed in cellular assays, where it inhibited endogenous NNMT activity in U2OS cells with an EC50 of 2.5  $\mu$ M[1][2].

A critical aspect of drug development is ensuring the candidate molecule specifically interacts with its intended target. To this end, the selectivity of JBSNF-000028 was assessed against a broad range of metabolic and safety-related targets.

## **Selectivity Profiling Against Other Enzymes**

In a comprehensive screening, JBSNF-000028 was tested at a concentration of 10  $\mu$ M against a panel of diabetes and obesity-related targets. The compound showed no significant inhibitory activity against any of the targets in this panel, which included various receptors and enzymes crucial for metabolic regulation[1].



While specific quantitative data for a wide range of methyltransferases is not publicly available, the screening against a panel of metabolically relevant proteins provides strong evidence for the selectivity of JBSNF-000028 for NNMT[1]. The lack of activity at a high concentration (10  $\mu$ M) against these other targets underscores its specificity.

**Summary of JBSNF-000028 Inhibitory Activity** 

Target	Species	IC50 / EC50 (μM)
NNMT	Human	0.033[1][2]
NNMT	Monkey	0.19[1][2]
NNMT	Mouse	0.21[1][2]
Endogenous NNMT	Human (U2OS cells)	2.5[1][2]
Panel of diabetes/obesity targets	Various	No significant activity at 10 μM[1]

Table 1: Inhibitory activity of JBSNF-000028 against NNMT and a panel of other metabolic targets.

## **Experimental Protocols**

Determination of NNMT Enzyme Inhibition (IC50): The inhibitory activity of JBSNF-000028 against recombinant human, monkey, and mouse NNMT was determined using a fluorescence-based assay. The assay measures the production of a fluorescent derivative of 1-methylnicotinamide (MNA), the product of the NNMT-catalyzed reaction. The reaction mixture contained the respective NNMT enzyme, nicotinamide, S-adenosylmethionine (SAMe), and varying concentrations of JBSNF-000028. The fluorescence intensity was measured to determine the rate of MNA formation, and the IC50 values were calculated from the doseresponse curves[1]. An alternative method using LC-MS/MS to directly detect MNA was also used to confirm the inhibitory activity against hNNMT[1].

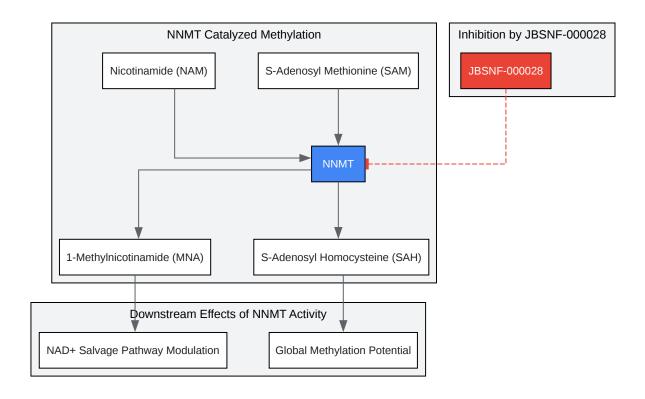
Cellular NNMT Inhibition Assay (EC50): U2OS cells were treated with varying concentrations of JBSNF-000028 for 24 hours. Following treatment, the intracellular levels of MNA were quantified by LC-MS/MS. The reduction in MNA levels in treated cells compared to untreated controls was used to determine the cellular potency (EC50) of JBSNF-000028[1].



Selectivity Screening: JBSNF-000028 was screened at a concentration of 10  $\mu$ M in duplicate against a panel of diabetes and obesity targets by a commercial vendor (Cerep). The specific assays used for each target were proprietary to the vendor but are standard industry practice for assessing off-target activity[1].

## **Signaling Pathway and Experimental Workflow**

The following diagram illustrates the central role of NNMT in cellular metabolism and the point of inhibition by JBSNF-000028.

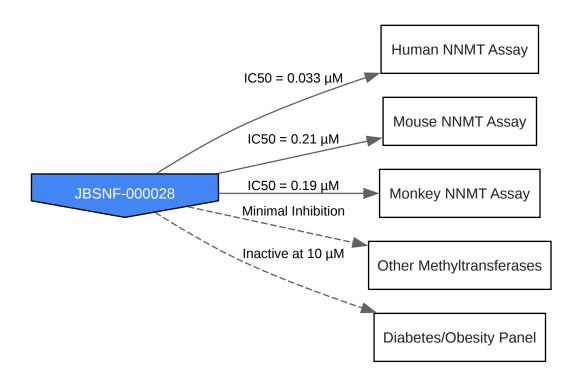


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Caption: Inhibition of the NNMT signaling pathway by JBSNF-000028.

The experimental workflow for assessing the selectivity of JBSNF-000028 is depicted below.





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Caption: Experimental workflow for JBSNF-000028 selectivity profiling.

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### References

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